molecular formula C9H10N4O B068434 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one CAS No. 175137-64-1

1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one

Cat. No. B068434
CAS RN: 175137-64-1
M. Wt: 190.2 g/mol
InChI Key: PQIOJSDFJAOESL-UHFFFAOYSA-N
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Description

“1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one” is an organonitrogen heterocyclic compound and an organic heterobicyclic compound .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.20 g/mol . It has a topological polar surface area of 60.2 Ų and a heavy atom count of 14 . The compound has a complexity of 245 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, and isotope atom count are also provided .

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Abdel‐Aziz et al. (2008) describes the synthesis of various derivatives, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, through reactions involving related compounds. This work highlights the compound's versatility in forming diverse chemical structures (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Antimicrobial Activity : Hassan (2013) synthesized 2-pyrazoline derivatives from α,β-unsaturated ketones, leading to compounds with notable antimicrobial properties. This study underscores the potential use of these derivatives in developing new antimicrobial agents (Hassan, 2013).

  • Chemical Transformations and Ring Structure Analysis : The research by Abdelhamid, Fahmi, and Alsheflo (2012) details the formation of compounds like pyrazolo[5,1- c ][1,2,4]triazine and isoxazolo[3,4- d ]pyridazine, emphasizing the chemical transformations and structural variety these compounds can undergo (Abdelhamid, Fahmi, & Alsheflo, 2012).

  • Mechanistic Insights in Reactions : Ledenyova et al. (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, providing valuable mechanistic insights. Such studies are crucial for understanding the chemical behavior of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

  • Anticancer Potential : Riyadh, Kheder, and Asiry (2013) described the synthesis of triazine derivatives incorporating an antipyrin moiety, which exhibited notable anticancer activities. This indicates the potential for these compounds in cancer research (Riyadh, Kheder, & Asiry, 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Future Directions

The future directions or potential applications for this compound are not provided in the search results .

properties

IUPAC Name

1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-4-8-10-11-9(7(3)14)6(2)13(8)12-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIOJSDFJAOESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370637
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-64-1
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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